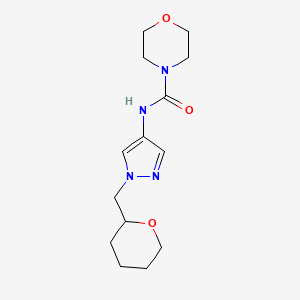
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide is a synthetic molecule that likely features a pyrazole ring, a morpholine ring, and a tetrahydropyran moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and morpholine structures have been synthesized and studied for their potential biological activities, such as inhibition of cancer cell proliferation .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a pyrazole carboxylic acid with amines in the presence of a coupling agent such as TBTU and a base like diisopropyl ethylamine in a solvent like acetonitrile at room temperature . Another method includes the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with pyrazole and morpholine rings has been determined using crystallography. For example, a related compound with a morpholine ring and an indazole moiety was found to crystallize in the monoclinic system with specific cell parameters . The pyrazole ring can adopt various conformations depending on its substitution pattern, as seen in other studies .
Chemical Reactions Analysis
The chemical reactivity of pyrazole carboxamides is influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the introduction of a trifluoromethyl group can enhance the electrophilic character of the pyrazole ring, potentially affecting its reactivity in further chemical transformations . The presence of a morpholine ring can also influence the reactivity due to its basic nature and potential for hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its solubility and membrane permeability . The crystal structure analysis provides insight into the solid-state properties, such as packing and potential intermolecular interactions, which can influence the compound's stability and solubility .
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c19-14(17-4-7-20-8-5-17)16-12-9-15-18(10-12)11-13-3-1-2-6-21-13/h9-10,13H,1-8,11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSSYDOIUKWOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)
![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
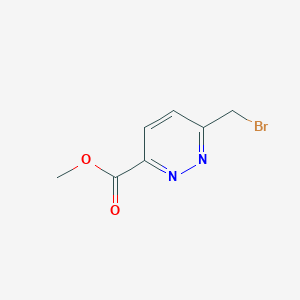
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
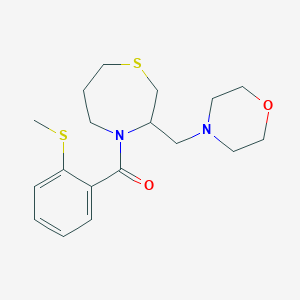
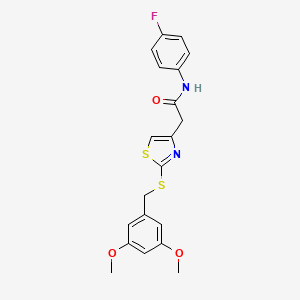
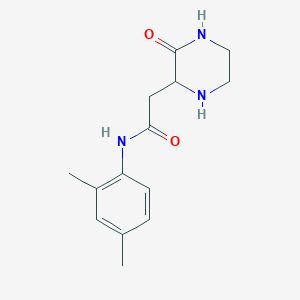
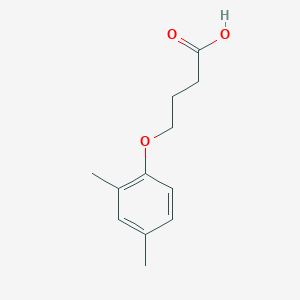

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)